molecular formula C23H14O5S B2360456 (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 859665-00-2

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No. B2360456
CAS RN: 859665-00-2
M. Wt: 402.42
InChI Key: HBNOIRHPMKZGBG-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H14O5S and its molecular weight is 402.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylate, exhibit efficient luminescence sensory capabilities, particularly for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). These MOFs are notable for their selective and sensitive detection, unaffected by other coexisting molecules. This property is leveraged for recyclable detection applications, demonstrating the compound's potential in environmental monitoring and safety assessments. Moreover, these frameworks have shown promise in trapping hazardous substances like 2,4-dichlorophenol from waste solutions, highlighting their utility in pollution control and remediation efforts (Yang Zhao et al., 2017).

Metal-Organic Supramolecular Structures

The compound's utility extends to the formation of metal-organic supramolecules, where its derivatives are employed in constructing complex structures like metallamacrocycles and coordination polymers. By manipulating the conformation of carboxylate ligands, researchers have synthesized diverse supramolecular assemblies, revealing the compound's versatility in designing materials with potential applications in catalysis, molecular recognition, and nanotechnology (Fangna Dai et al., 2010).

Synthesis of Fused Heterocycles

A novel methodology leveraging the compound for synthesizing fused heterocycles such as 6H-benzo[c]chromenes and dibenzofurans has been developed. This approach, involving intramolecular O-/N-arylations, demonstrates the compound's significance in organic synthesis, facilitating the creation of complex molecular architectures. Such advancements underscore its role in developing new pharmaceuticals and materials with unique properties (Raju Singha et al., 2015).

Anti-Microbial Activity and Cytotoxicity

Research into novel urea derivatives of the compound has unveiled promising anti-microbial activities against both Gram-positive and Gram-negative bacteria, along with moderate to good efficacy against fungal pathogens. Preliminary studies also indicate significant cytotoxicity against cancer cell lines, suggesting potential applications in developing new therapeutic agents. These findings highlight the compound's biomedical relevance, particularly in addressing antibiotic resistance and cancer treatment challenges (B. Shankar et al., 2017).

properties

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O5S/c24-22-17-8-7-16(27-23(25)21-6-3-9-29-21)12-19(17)28-20(22)11-14-10-15-4-1-2-5-18(15)26-13-14/h1-12H,13H2/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNOIRHPMKZGBG-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

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